N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a sulfonamide group, and a tetrahydropyran (oxane) moiety. Its distinct chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the sulfonamide group. One common method involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring may also interact with aromatic residues through π-π stacking interactions, further modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-1H-pyrazole-4-sulfonamide
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-carboxamide
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-thiosulfonamide
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-15-9-11(8-13-15)20(17,18)14-5-2-12(16)10-3-6-19-7-4-10/h8-10,12,14,16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQDRHBMHAMVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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